N-[(1E)-3-oxo-1-phenyl-3-({4-[4-(2-{4-[4-({(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)prop-1-en-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2Z)-3-PHENYL-N-(4-{4-[2-(4-{4-[(2E)-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE” is a complex organic molecule characterized by multiple phenyl groups and formamido functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide bonds and the introduction of phenyl groups. Typical synthetic routes may involve:
Amidation Reactions: Using reagents such as carbodiimides (e.g., DCC) to form amide bonds.
Aromatic Substitution: Introducing phenyl groups through reactions like Friedel-Crafts acylation or alkylation.
Protection and Deprotection Steps: To ensure selective reactions at different stages of the synthesis.
Industrial Production Methods
Industrial production of such complex molecules may involve:
Batch Processing: For small-scale, high-purity synthesis.
Flow Chemistry: For continuous production, improving efficiency and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or alcohols from the amide and phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the phenyl groups or amide functionalities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, nucleophiles, or electrophiles.
Major Products
The major products from these reactions would depend on the specific conditions and reagents used, but could include various substituted phenyl derivatives, amines, or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential therapeutic properties.
Biochemical Probes: Used to study biological pathways and interactions.
Medicine
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: As a precursor for the synthesis of advanced materials.
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylformamides: Compounds with similar amide functionalities.
Phenylpropanoids: Molecules with similar phenyl and propene structures.
Polyphenyl Compounds: Molecules with multiple phenyl groups.
Uniqueness
This compound’s uniqueness lies in its specific arrangement of phenyl and formamido groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C59H48N4O6 |
---|---|
Molekulargewicht |
909.0 g/mol |
IUPAC-Name |
N-[(Z)-3-[4-[4-[2-[4-[4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]phenoxy]phenyl]propan-2-yl]phenoxy]anilino]-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C59H48N4O6/c1-59(2,45-23-31-49(32-24-45)68-51-35-27-47(28-36-51)60-57(66)53(39-41-15-7-3-8-16-41)62-55(64)43-19-11-5-12-20-43)46-25-33-50(34-26-46)69-52-37-29-48(30-38-52)61-58(67)54(40-42-17-9-4-10-18-42)63-56(65)44-21-13-6-14-22-44/h3-40H,1-2H3,(H,60,66)(H,61,67)(H,62,64)(H,63,65)/b53-39-,54-40+ |
InChI-Schlüssel |
ISAMXDZLFAYYRT-OOJZLWMKSA-N |
Isomerische SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C(=C\C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)NC(=O)/C(=C/C7=CC=CC=C7)/NC(=O)C8=CC=CC=C8 |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)NC(=O)C(=CC7=CC=CC=C7)NC(=O)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.